Array ( [bid] => 1266111 ) Buy 5-Chloro-1H-indazole | 698-26-0

5-Chloro-1H-indazole

Catalog No.
S662047
CAS No.
698-26-0
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1H-indazole

CAS Number

698-26-0

Product Name

5-Chloro-1H-indazole

IUPAC Name

5-chloro-1H-indazole

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)

InChI Key

FVNCILPDWNBPLK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=NN2

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NN2

Organic Synthesis and Medicinal Chemistry

5-Chloro-1H-indazole serves as a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. Its inherent reactivity, especially at the C-2 and C-7 positions, allows for diverse functionalization strategies. These modifications pave the way for the development of novel molecules with potential applications in medicinal chemistry. For instance, 5-chloro-1H-indazole derivatives have been explored as potential candidates for treating various diseases like cancer, neurodegenerative disorders, and inflammation [, ].

Material Science

Research suggests that 5-chloro-1H-indazole possesses interesting properties for material science applications. Studies have shown its potential as a ligand for the construction of coordination polymers, which are materials with unique structural and functional characteristics. Additionally, 5-chloro-1H-indazole derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs) due to their photoluminescent properties [, ].

5-Chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its five-membered ring structure containing two nitrogen atoms. Its chemical formula is C7H5ClN2C_7H_5ClN_2 and it has a molecular weight of 152.58 g/mol. The compound features a chlorine atom at the 5-position of the indazole ring, which significantly influences its chemical reactivity and biological properties. 5-Chloro-1H-indazole is recognized for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development due to its interactions with various biological targets .

  • Kinase Inhibition: Studies indicate that 5-chloro-1H-indazole derivatives can inhibit specific enzymes called kinases, which play a role in cell signaling pathways. This inhibition has potential implications for cancer treatment.
  • Antimicrobial Activity: Some studies suggest that 5-chloro-1H-indazole derivatives might exhibit antibacterial and antifungal properties.

  • Substitution Reactions: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols under basic conditions.
  • Reduction Reactions: The compound can undergo reduction processes, particularly if it is part of a larger synthetic route involving nitro groups that may be reduced to amines.
  • Esterification: The carboxylic acid derivatives of 5-chloro-1H-indazole can react with alcohols to form esters, which are often used to enhance solubility or bioavailability in pharmaceutical formulations .

5-Chloro-1H-indazole exhibits notable biological activities, particularly in relation to its effects on cellular processes:

  • Kinase Inhibition: It has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cell cycle progression and apoptosis. This property suggests potential anticancer applications.
  • Anti-inflammatory Effects: The compound interacts with enzymes that produce pro-inflammatory mediators, indicating its potential use in treating inflammatory diseases.
  • Serotonergic Activity: Some studies suggest that 5-chloro-1H-indazole may exhibit serotoninergic activity, which could have implications for mood regulation and anxiety disorders .

The synthesis of 5-chloro-1H-indazole typically involves several key steps:

  • Formation of Hydrazones: Starting from appropriate benzoic acid derivatives, hydrazones are formed through reaction with hydrazine.
  • Cyclization: These hydrazones undergo cyclization under acidic conditions to form the indazole core.
  • Chlorination: Chlorination reactions can introduce the chlorine atom at the 5-position if not already present in the starting materials.
  • Final Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity 5-chloro-1H-indazole .

5-Chloro-1H-indazole finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Chemical Research: It serves as an important intermediate in organic synthesis and material science.
  • Biochemical Studies: Used in studies investigating cellular signaling pathways and enzyme interactions .

Research into the interactions of 5-chloro-1H-indazole with biological molecules has revealed significant insights:

  • Enzyme Binding: Studies indicate that this compound can bind selectively to certain enzymes, affecting their activity and influencing metabolic pathways.
  • Cellular Uptake: Investigations into its pharmacokinetics show that it can effectively cross the blood-brain barrier, suggesting potential central nervous system effects .

Several compounds share structural similarities with 5-chloro-1H-indazole, but each exhibits unique properties:

Compound NameStructural FeaturesUnique Properties
5-Bromo-1H-indazoleBromine instead of chlorine at the 5-positionDifferent reactivity patterns due to bromine's properties
Methyl 5-chloro-1H-indazole-7-carboxylateMethyl ester at the carboxylate positionEnhanced solubility and bioavailability
3-Hydroxy-5-chloro-1H-indazoleHydroxyl group at the 3-positionIncreased polarity and potential for hydrogen bonding
Ethyl 5-chloro-1H-indazole-3-carboxylateEthyl ester instead of methylVariability in solubility and biological activity

These compounds illustrate how modifications to the indazole framework can lead to distinct chemical behaviors and biological activities, highlighting the versatility of indazoles in medicinal chemistry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.0141259 g/mol

Monoisotopic Mass

152.0141259 g/mol

Heavy Atom Count

10

Other CAS

698-26-0

Wikipedia

5-Chloro-1H-indazole

Dates

Last modified: 08-15-2023

Explore Compound Types